2-Chlorothiazole-5-carbaldehyde

Organometallic chemistry Directed ortho-metalation Halogen–lithium exchange

2-Chlorothiazole-5-carbaldehyde is a heterocyclic building block belonging to the thiazole-5-carbaldehyde family, characterized by a chlorine atom at the 2-position and an aldehyde group at the 5-position of the thiazole ring. It is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the chlorine atom serves as a handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the aldehyde enables condensation, reduction, or oxidation chemistry.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS No. 95453-58-0
Cat. No. B1585635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazole-5-carbaldehyde
CAS95453-58-0
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)C=O
InChIInChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H
InChIKeyPKCBQQXHFIDIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiazole-5-carbaldehyde (CAS 95453-58-0) Procurement Guide: Core Identity and In-Class Positioning


2-Chlorothiazole-5-carbaldehyde is a heterocyclic building block belonging to the thiazole-5-carbaldehyde family, characterized by a chlorine atom at the 2-position and an aldehyde group at the 5-position of the thiazole ring . It is primarily employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the chlorine atom serves as a handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and the aldehyde enables condensation, reduction, or oxidation chemistry . The compound is commercially available as a crystalline solid (mp 85–88 °C) with typical purities of 97–98% .

Why 2-Chlorothiazole-5-carbaldehyde Cannot Be Casually Swapped with Other Thiazole Aldehydes


Substituting 2-chlorothiazole-5-carbaldehyde with a seemingly close analog—such as the 2-bromo, 4-chloro, or unsubstituted thiazole-5-carbaldehyde—introduces substantial changes in reactivity, regioselectivity, and downstream synthetic compatibility. The chlorine atom at position 2 confers a specific balance between stability and reactivity in metalation and cross-coupling steps; the 2-bromo analog undergoes halogen–lithium exchange at a rate incompatible with many directed ortho-metalation protocols . Furthermore, the 5-aldehyde regiochemistry determines the vector of further elaboration, meaning that 4-chloro or 2,4-dichloro regioisomers produce different constitutional products . Procurement decisions based solely on formula similarity therefore risk failed lithiation sequences, altered coupling site-selectivity, and non-overlapping patent landscapes for downstream drug candidates .

Quantitative Differentiation Evidence: 2-Chlorothiazole-5-carbaldehyde vs. Closest Analogs


Halogen–Lithium Exchange Rate: 2-Chlorothiazole-5-carbaldehyde vs. 2-Bromothiazole-5-carbaldehyde

In directed metalation sequences on the thiazole scaffold, the chlorine substituent at position 2 is essential for kinetic control. When the 5-position of 2-halothiazoles is lithiated with n-butyllithium, 2-chlorothiazole undergoes clean deprotonation at C-5, whereas 2-bromothiazole cannot be subjected to the same conditions because the halogen–lithium exchange at C-2 is much faster, leading to competitive decomposition . This differential is directly transferable to the 5-carbaldehyde derivatives, as the aldehyde group does not alter the relative rates of exchange vs. deprotonation at the 2-position. Consequently, 2-chlorothiazole-5-carbaldehyde is the requisite intermediate for any synthetic route that requires generation of a 5-lithio species while preserving the 2-halogen for subsequent functionalization.

Organometallic chemistry Directed ortho-metalation Halogen–lithium exchange Thiazole functionalization

Regioselective Nucleophilic Displacement: 2-Chlorothiazole-5-carbaldehyde vs. 4-Chlorothiazole-5-carbaldehyde

The chlorine atom in 2-chlorothiazole-5-carbaldehyde is activated toward nucleophilic displacement by the adjacent ring nitrogen, while the 5-aldehyde remains available for independent condensation chemistry. In contrast, 4-chlorothiazole-5-carbaldehyde places the chlorine at a position lacking the same degree of activation, and the aldehyde and chlorine are in closer spatial proximity, creating steric and electronic competition . Literature procedures demonstrate that 2-chlorothiazole-5-carbaldehyde reacts cleanly with free amines to give 2-aminothiazole-5-carbaldehydes under mild conditions, a transformation that is not equally efficient with the 4-chloro regioisomer .

Medicinal chemistry Nucleophilic aromatic substitution Thiazole building blocks Kinase inhibitor synthesis

Synthetic Accessibility at Scale: 2-Chlorothiazole-5-carbaldehyde vs. 2,4-Dichlorothiazole-5-carbaldehyde

A scalable two-step lithiation–formylation sequence starting from 2-chlorothiazole delivers 2-chlorothiazole-5-carbaldehyde in 73% isolated yield at 72 g batch size after simple recrystallization . The 2,4-dichloro analog requires an additional protection/deprotection sequence to achieve regioselective functionalization, because the two chlorine atoms present competing sites for metalation and substitution . This translates into a higher cost-per-gram and longer lead times for the 2,4-dichloro variant in procurement channels, making the mono-chloro compound the preferred entry point for projects requiring a single halogen handle at the 2-position.

Process chemistry Scale-up Thiazole lithiation Cost-efficient synthesis

Aldehyde Reactivity Profile: 2-Chlorothiazole-5-carbaldehyde vs. Non-Halogenated Thiazole-5-carbaldehyde

The electron-withdrawing chlorine atom at the 2-position increases the electrophilicity of the aldehyde carbonyl relative to unsubstituted thiazole-5-carbaldehyde. This enhanced reactivity is evidenced by faster reaction times in condensation with hydrazines and hydroxylamines: the 2-chloro derivative forms hydrazones and oximes at room temperature within 2–4 h, whereas the parent thiazole-5-carbaldehyde requires heating or longer reaction times for comparable conversion . The chlorinated scaffold also yields products with distinct crystallinity and purification profiles, beneficial for isolation of intermediates in parallel synthesis workflows.

Aldehyde condensation Hydrazone formation Oxime synthesis Reductive amination

Highest-Confidence Application Scenarios for 2-Chlorothiazole-5-carbaldehyde Based on Comparative Evidence


Synthesis of 2-Amino-5-formylthiazole Libraries via Sequential Lithiation–Formylation–Amination

When a medicinal chemistry program requires a library of 2-aminothiazole-5-carbaldehydes, 2-chlorothiazole-5-carbaldehyde is the only viable entry point that enables sequential C-5 formylation followed by C-2 amine displacement without protecting group manipulations. The 2-bromo analog fails at the lithiation step , and the 4-chloro analog requires aldehyde protection prior to amination . The validated procedure delivers products in acceptable yields (73% for the formylation step) at multi-gram scale .

Agrochemical Lead Optimization: Pyrimidinium Conjugates Derived from 2-Chlorothiazole-5-carbaldehyde

Patent WO2016/055431 explicitly employs 2-chlorothiazole-5-carbaldehyde as a key intermediate in the synthesis of substituted pyrimidinium compounds for combating animal pests . The 2-chloro handle enables subsequent coupling with pyrimidine derivatives, while the 5-aldehyde provides the attachment point for the quaternary ammonium pharmacophore. Alternative thiazole aldehydes lacking the 2-chloro group or bearing a 2-bromo substituent are not exemplified in the patent, indicating that the specific reactivity profile of 2-chlorothiazole-5-carbaldehyde was selected as the optimized intermediate for this class of agrochemicals.

Protein Kinase Inhibitor Bithiazole Scaffolds via Stille or Suzuki Coupling

For bithiazole-based kinase inhibitors, 2-chlorothiazole-5-carbaldehyde serves as the precursor to the thiazole-5-carbaldehyde organometallic coupling partner. The chlorine at position 2 remains intact during C-5 metalation and subsequent Stille or Suzuki coupling, after which it is displaced by anilines to install the kinase-binding pharmacophore . The 2-bromo analog cannot undergo the required C-5 metalation due to competing halogen–lithium exchange, making the 2-chloro compound uniquely suitable for this synthetic sequence .

Quality Control Reference Standard and Analytical Method Development

2-Chlorothiazole-5-carbaldehyde is a fully characterized compound (mp 85–88 °C, >97% purity) that is used as a reference standard for analytical method development, method validation, and quality control (QC) during the synthesis and formulation stages of thiazole-containing active pharmaceutical ingredients . Its well-defined physical properties and the availability of certified analytical data from reputable suppliers make it the reference material of choice over less well-characterized analogs.

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